molecular formula C28H56O2 B12714889 Isocetyl laurate CAS No. 89527-28-6

Isocetyl laurate

Cat. No.: B12714889
CAS No.: 89527-28-6
M. Wt: 424.7 g/mol
InChI Key: GUCDEFZGCOXDCC-UHFFFAOYSA-N
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Description

Isocetyl laurate is an ester compound formed from isocetyl alcohol (14-methylpentadecan-1-ol) and lauric acid (dodecanoic acid). It is commonly used in the cosmetic industry as an emollient and skin-conditioning agent due to its ability to provide a smooth and silky feel to the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocetyl laurate is typically synthesized through an esterification reaction between isocetyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Isocetyl alcohol+Lauric acidIsocetyl laurate+Water\text{Isocetyl alcohol} + \text{Lauric acid} \rightarrow \text{this compound} + \text{Water} Isocetyl alcohol+Lauric acid→Isocetyl laurate+Water

Industrial Production Methods

In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of a fixed-bed reactor with a solid acid catalyst, such as Amberlyst 15, has been reported to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Isocetyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isocetyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Isocetyl alcohol and lauric acid.

    Transesterification: New esters and alcohols, depending on the reacting alcohol.

Scientific Research Applications

Isocetyl laurate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study esterification and transesterification reactions. In biology, it is used to investigate the effects of esters on skin permeability and as a carrier for active pharmaceutical ingredients in topical formulations .

Mechanism of Action

The primary mechanism of action of isocetyl laurate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and providing a moisturizing effect. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .

Comparison with Similar Compounds

Similar Compounds

  • Isoamyl laurate
  • Isostearyl isostearate
  • Octyldodecanol
  • Isononyl isononanoate
  • Pentaerythrityl tetraisostearate
  • C12-15 alkyl benzoate
  • Coco-caprylate/caprate

Uniqueness

Isocetyl laurate is unique due to its specific combination of isocetyl alcohol and lauric acid, which provides a distinct balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent, offering a non-greasy feel and excellent spreadability .

Properties

CAS No.

89527-28-6

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

14-methylpentadecyl dodecanoate

InChI

InChI=1S/C28H56O2/c1-4-5-6-7-8-12-16-19-22-25-28(29)30-26-23-20-17-14-11-9-10-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3

InChI Key

GUCDEFZGCOXDCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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